molecular formula C11H15N3O3 B13771048 1-Cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione CAS No. 84941-33-3

1-Cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione

Cat. No.: B13771048
CAS No.: 84941-33-3
M. Wt: 237.25 g/mol
InChI Key: AVCZBOBMUSBVLR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione is a heterocyclic compound with a unique structure that includes a cyclohexyl group, a hydroxyl group, and a methanimidoyl group attached to a pyrimidine-2,4-dione core

Preparation Methods

The synthesis of 1-Cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrimidine-2,4-dione core. This can be achieved through the reaction of urea or thiourea with diketones or ketoesters under acidic or basic conditions.

    Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Methanimidoylation: The methanimidoyl group can be introduced through the reaction of the hydroxylated intermediate with formamide or formamidine under dehydrating conditions.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or methanimidoyl groups are replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

1-Cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione can be compared with other similar compounds, such as:

    1-Cyclohexyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound has a similar structure but lacks the methanimidoyl group, which may result in different chemical and biological properties.

    1-Cyclohexyl-5,6-dihydro-2,4(1H,3H)-pyrimidinedione: This compound also has a similar structure but lacks the hydroxyl and methanimidoyl groups, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

84941-33-3

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-cyclohexyl-6-hydroxy-5-methanimidoylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15N3O3/c12-6-8-9(15)13-11(17)14(10(8)16)7-4-2-1-3-5-7/h6-7,12,16H,1-5H2,(H,13,15,17)

InChI Key

AVCZBOBMUSBVLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)NC2=O)C=N)O

Origin of Product

United States

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